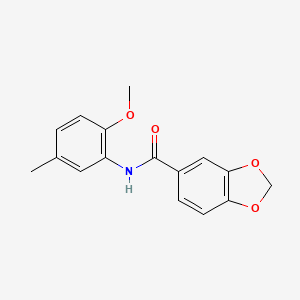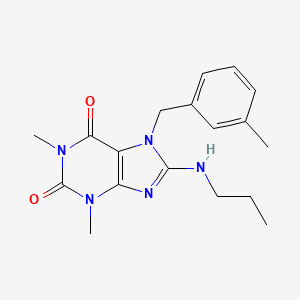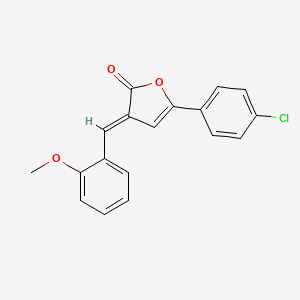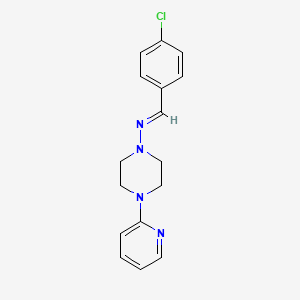
N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A scalable and facile synthetic process for related piperazine derivatives highlights the potential for efficient production. For instance, the preparation of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride demonstrates the feasibility of synthesizing complex piperazine derivatives through a series of well-established reactions, including acylation, deprotection, and salt formation (Daiyan Wei et al., 2016).
Molecular Structure Analysis
Molecular structure analyses of similar compounds reveal detailed conformational characteristics. For example, the piperidine ring in certain compounds adopts a twisted chair conformation, providing insights into the spatial arrangement that could influence the reactivity and interaction of N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine (J. Sundar et al., 2011).
Chemical Reactions and Properties
Research on the reactivity of N-(2-pyridinyl)piperazines underlines the chemical versatility of piperazine derivatives. A study by Ishii et al. demonstrated a novel carbonylation reaction involving N-(2-pyridinyl)piperazines, highlighting the potential for diverse chemical transformations that could be applicable to N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine (Y. Ishii et al., 1997).
Physical Properties Analysis
While specific studies on the physical properties of N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine are not available, related research can provide a basis for understanding. For instance, the synthesis and characterization of polymer(fiber)-supported-N-(4-pyridinyl)piperazidine suggest that modifications to the piperazine core can significantly alter physical properties such as solubility and stability (Xu Wang-sheng, 2011).
Chemical Properties Analysis
Insights into the chemical properties of piperazine derivatives are provided by studies on their interaction with other molecules. For example, the molecular interaction of a piperazine antagonist with the CB1 cannabinoid receptor highlights the specificity and binding affinities that could be relevant to understanding the chemical behavior of N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine (J. Shim et al., 2002).
科学的研究の応用
Structural and Chemical Properties
Research on derivatives of piperazine, such as N-(4-chlorobenzylidene)-4-(2-pyridinyl)-1-piperazinamine, has shown promising results in the field of structural chemistry and materials science. For example, studies have synthesized derivatives with the pyrido[1,2-c]pyrimidine imide moiety, displaying higher selectivity to certain receptors. These compounds have been examined using techniques like solid-state NMR spectroscopy and X-ray crystallography to understand their structural characteristics, such as chemical shifts and crystal structures, providing insights into their molecular interactions and stability mechanisms (Pisklak et al., 2008).
Antimicrobial and Anticancer Potential
Another aspect of research involves evaluating the antimicrobial and anticancer properties of piperazine derivatives. Compounds synthesized from 2-chloro-3-hetarylquinolines, for instance, have been tested for their antibacterial and anticancer activities. Certain derivatives have demonstrated potent antibacterial activity against specific strains like S. aureus, as well as a broad range of activity against various tumor cell lines, highlighting their potential in developing new therapeutic agents (Bondock & Gieman, 2015).
Ligand and Polymer Chemistry
Research has also focused on the synthesis of ligands and polymers utilizing piperazine derivatives. The creation of a linear piperazine-pyridine ligand and its coordination polymer with metals like Hg2+ has been explored, revealing the potential of these compounds in forming complex structures with significant applications in materials science and coordination chemistry (Niu et al., 2001).
特性
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4/c17-15-6-4-14(5-7-15)13-19-21-11-9-20(10-12-21)16-3-1-2-8-18-16/h1-8,13H,9-12H2/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMJKZFCVKPSPT-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chlorophenyl)methylidene]-4-(2-pyridinyl)-1-piperazinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


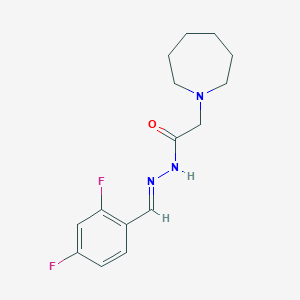

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)
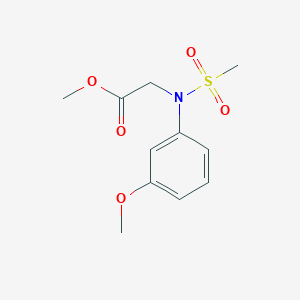
![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)
![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)
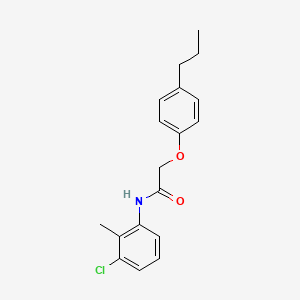
![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)
